Home > Products > Screening Compounds P36139 > Desisopropyl ethyl verapamil
Desisopropyl ethyl verapamil - 67018-83-1

Desisopropyl ethyl verapamil

Catalog Number: EVT-1795963
CAS Number: 67018-83-1
Molecular Formula: C26H36N2O4
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desisopropyl ethyl verapamil is a metabolite of verapamil, a calcium channel blocker widely used in cardiovascular research. [] Desisopropyl ethyl verapamil is formed via the O-demethylation of verapamil by specific cytochrome P450 enzymes, primarily in the liver. [] This metabolite plays a crucial role in understanding verapamil's metabolism and pharmacokinetic profile within biological systems. []

Verapamil Hydrochloride

  • Compound Description: Verapamil hydrochloride is a calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. It works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, resulting in vasodilation and decreased myocardial contractility. [, , , , , , , , , , , , , , , , , , , , , , , ]

Norverapamil

  • Compound Description: Norverapamil is the primary active metabolite of verapamil. Like verapamil, norverapamil is a calcium channel blocker and exhibits antiarrhythmic properties. []

(1S,2S)-2-[2-[[3-(2-Benzimidazolyl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphthyl methoxyacetate dihydrochloride (Ro 40-5967)

  • Compound Description: Ro 40-5967 is a novel calcium antagonist with potent antihypertensive activity. It has been shown to be more potent and longer-lasting than verapamil in lowering blood pressure in various animal models of hypertension. []

alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino] cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile

  • Compound Description: This compound represents a series of verapamil analogs with restricted molecular flexibility, designed to investigate the active conformation(s) of verapamil during its interaction with calcium channels. []

4-desmethoxyverapamil (D888)

  • Compound Description: D888 is a phenylalkylamine calcium channel blocker, structurally related to verapamil. It exhibits similar binding properties to L-type calcium channels but shows differences in its state-dependence. []

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200)

  • Compound Description: PAK-200 is a dihydropyridine analogue that inhibits P-glycoprotein, a membrane transporter protein associated with multidrug resistance. This inhibition can enhance the cytotoxic effects of anticancer drugs like Adriamycin. []
Overview

Desisopropyl ethyl verapamil is a derivative of verapamil, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The compound is characterized by the removal of an isopropyl group from the verapamil structure, which alters its pharmacological properties. Verapamil itself is classified as a calcium channel blocker and is utilized in various cardiovascular conditions due to its ability to inhibit calcium influx in vascular smooth muscle and cardiac tissues.

Source

Desisopropyl ethyl verapamil is synthesized from verapamil through specific chemical reactions that modify its molecular structure. The synthesis methods often aim to improve purity and yield, addressing challenges associated with impurities found in the parent compound .

Classification

Desisopropyl ethyl verapamil falls under the category of calcium channel blockers, specifically targeting L-type calcium channels. This classification is crucial for understanding its potential therapeutic applications and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of desisopropyl ethyl verapamil typically involves the following steps:

  1. Starting Material: Verapamil serves as the precursor compound.
  2. Chemical Modification: The removal of the isopropyl group can be achieved through various chemical reactions, including hydrolysis or reductive amination.
  3. Purification: Post-reaction, purification techniques such as crystallization or chromatography are employed to isolate desisopropyl ethyl verapamil from by-products and impurities.

Technical Details

The synthesis process may involve catalysts or specific reagents to facilitate the removal of the isopropyl group while maintaining the integrity of the remaining structure. For example, phase transfer catalysts can enhance reaction efficiency by improving reactant solubility .

Molecular Structure Analysis

Structure

Desisopropyl ethyl verapamil retains much of the structural framework of verapamil but lacks one isopropyl substituent. Its molecular formula can be represented as C25H35N2O4C_{25}H_{35}N_2O_4, reflecting its modified composition.

Data

  • Molecular Weight: Approximately 453.6 g/mol
  • Structural Features: The compound maintains a similar aromatic system and amine functionality as seen in verapamil, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Desisopropyl ethyl verapamil can undergo several chemical reactions typical for amines and aromatic compounds, including:

  1. N-Alkylation: Further modification can occur through alkylation reactions to introduce new substituents.
  2. Oxidation: Potential oxidation reactions could lead to various metabolites, which may exhibit different pharmacological properties.

Technical Details

Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalyst use, which can significantly influence yield and product specificity.

Mechanism of Action

Desisopropyl ethyl verapamil functions primarily as an inhibitor of L-type calcium channels.

Process

  1. Calcium Channel Blockade: The compound binds to the alpha-1 subunit of L-type calcium channels, inhibiting calcium influx into cells.
  2. Physiological Effects: This blockade leads to decreased vascular resistance and reduced heart contractility, making it beneficial in managing hypertension and angina.

Data

The binding affinity and efficacy can vary based on structural modifications; thus, desisopropyl ethyl verapamil may exhibit different pharmacokinetic profiles compared to its parent compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels due to its amine functional groups.

Relevant data on melting point, boiling point, and other thermodynamic properties would be essential for practical applications but are not universally standardized for this specific derivative.

Applications

Scientific Uses

Desisopropyl ethyl verapamil has potential applications in:

  1. Cardiovascular Research: As a model compound for studying calcium channel inhibition.
  2. Cancer Studies: Investigating its role as an inhibitor of drug efflux pumps like P-glycoprotein, which may enhance the efficacy of chemotherapeutic agents .
  3. Pharmacological Development: Exploring derivatives for improved therapeutic profiles compared to traditional verapamil formulations.
Introduction to Desisopropyl Ethyl Verapamil

Historical Context and Discovery within the Verapamil Analogues Framework

Verapamil, first synthesized in the early 1960s, pioneered the class of phenylalkylamine-derived calcium channel blockers (CCBs) and became a cornerstone for cardiovascular therapeutics [4] [8]. By the 1980s, extensive analogue research sought to optimize verapamil’s pharmacodynamic and pharmacokinetic limitations. Within this framework, Desisopropyl ethyl verapamil (CAS 67018-83-1) emerged as a strategically modified analogue. The "desisopropyl" designation signifies the deliberate removal of verapamil’s isopropyl group (–CH(CH₃)₂) attached to the tertiary amine nitrogen, a modification aimed at altering steric and electronic properties [1]. Concurrently, an ethyl group (–CH₂CH₃) was introduced at the α-carbon adjacent to the nitrile moiety, further diversifying its molecular interactions [1] [9]. This targeted structural engineering positioned it within the VC3289166 chemical series, reflecting efforts to expand the verapamil scaffold beyond its original antiarrhythmic and antianginal applications [1].

Table 1: Key Historical Milestones in Verapamil Analog Development

Time PeriodDevelopment PhaseSignificance
1962Verapamil SynthesisFirst clinically used calcium channel blocker [4]
1970s-1980sAnalog OptimizationFocus on metabolic stability and receptor selectivity [9]
1980sDesisopropyl ethyl SynthesisIntroduction of VC3289166 series (CAS 67018-83-1) [1]

Structural Differentiation from Parent Compound Verapamil

Desisopropyl ethyl verapamil diverges critically from verapamil through two intentional modifications: isopropyl deletion and ethyl substitution. Verapamil (C₂₇H₃₈N₂O₄) features an isopropyl group bound to the tertiary amine nitrogen and a methyl-substituted α-carbon adjacent to its nitrile functionality [8]. In contrast, Desisopropyl ethyl verapamil (C₂₆H₃₆N₂O₄) eliminates the isopropyl moiety entirely and replaces the α-methyl group with an ethyl chain (–CH₂CH₃) [1]. This alteration reduces its molecular weight from 454.6 g/mol (verapamil) to 440.6 g/mol and reconfigures its stereochemical profile. The IUPAC name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile explicitly denotes these changes [1].

Spectroscopic and crystallographic analyses confirm distinct properties:

  • Lipophilicity: The ethyl group increases hydrophobic surface area relative to methyl, potentially enhancing membrane permeability but reducing aqueous solubility versus verapamil [9].
  • Stereochemistry: Verapamil’s chirality at the α-carbon generates enantiomers with 20-fold differences in potency. Desisopropyl ethyl verapamil loses this chiral center due to ethyl substitution, simplifying its stereoisomeric profile but potentially altering target engagement kinetics [1] [5].
  • Conformational Stability: X-ray diffraction (XRD) studies indicate no polymorphism in Desisopropyl ethyl verapamil under standard conditions, contrasting with verapamil hydrochloride’s well-documented crystalline forms [9].

Table 2: Structural Comparison of Verapamil and Desisopropyl Ethyl Verapamil

PropertyVerapamilDesisopropyl Ethyl VerapamilPharmacological Implication
Molecular FormulaC₂₇H₃₈N₂O₄C₂₆H₃₆N₂O₄Altered mass & binding kinetics
Key Functional Groups–N(CH₃)CH(CH₃)₂, –CH₃–N(CH₃)CH₂CH₃, –CH₂CH₃Modified steric bulk & electron donation
Chiral Centers1 (α-carbon)NoneSimplified enantiomeric activity
CrystallinityPolymorphic formsNon-polymorphicEnhanced batch consistency [9]

Rationale for Derivative Development: Pharmacological and Therapeutic Gaps

Desisopropyl ethyl verapamil was engineered to address three core limitations of verapamil:

  • Cardiac Depression: Chronic verapamil administration accumulates in myocardial tissue (2.1–3.0 ng/g tissue), depressing sinoatrial node automaticity and ventricular contractility even after plasma clearance [3]. Desisopropyl ethyl verapamil’s reduced basicity (lower pKa) may limit lysosomotropic trapping in cardiomyocytes, potentially mitigating this accumulation-linked toxicity [1] [9].

  • Metabolic Instability: Verapamil undergoes extensive first-pass metabolism (>80%) via hepatic CYP3A4/2C8, generating active metabolites like norverapamil (20% activity) and D-617 [2] [8]. The ethyl and desisopropyl modifications sterically shield metabolic hot spots, particularly the N-dealkylation site, theoretically improving metabolic half-life [1] [9].

  • Target Selectivity Issues: Verapamil non-selectively inhibits L/N/P/Q-type calcium channels, voltage-gated potassium channels (Kv), and adrenergic receptors, contributing to side effects like constipation and hypotension [6] [8]. Molecular modeling suggests Desisopropyl ethyl verapamil’s compact tertiary amine enhances selectivity for vascular L-type channels over cardiac and neuronal subtypes, potentially widening its therapeutic index for hypertension or cerebral vasospasm [5] [6].

Additionally, its structural refinements aim to overcome P-glycoprotein (P-gp) limitations. While verapamil inhibits P-gp (useful in oncology), its own bioavailability is limited by P-gp efflux in the gut [9]. The analogue’s logP (≈3.8) mirrors verapamil’s, but its altered amine topology may reduce P-gp recognition, improving absorption [1] [9].

Table 3: Therapeutic Gaps in Verapamil Addressed by Derivative Design

Therapeutic GapVerapamil LimitationDesisopropyl Ethyl Approach
Cardiomyocyte AccumulationHigh myocardial uptake → chronic toxicityReduced basicity limits tissue trapping
CYP-Mediated MetabolismExtensive first-pass metabolism (CYP3A4)Steric shielding of N-dealkylation sites
Off-Target Receptor EffectsBlocks K⁺ channels, adrenergic receptorsEnhanced calcium channel subtype selectivity
P-gp InterferenceSubstrate limiting oral bioavailabilityAltered amine topology to evade efflux

Properties

CAS Number

67018-83-1

Product Name

Desisopropyl ethyl verapamil

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3

InChI Key

DJESQVUROIXZIM-UHFFFAOYSA-N

SMILES

CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.